molecular formula C14H23NO4 B2540616 2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 182292-11-1

2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Cat. No.: B2540616
CAS No.: 182292-11-1
M. Wt: 269.341
InChI Key: OJSPXNIKKISMPL-UHFFFAOYSA-N
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Description

2-{Bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid (CAS: 182292-11-1) is a bicyclic compound with a molecular formula of C₁₄H₂₃NO₄ and a molar mass of 269.34 g/mol. Key properties include a predicted density of 1.169 g/cm³, boiling point of 424.5°C, and pKa of 3.94 . The bicyclo[2.2.1]heptane (norbornane) core confers rigidity and stereochemical complexity, while the tert-butoxycarbonyl (Boc) group enhances solubility and stability during synthetic processes. This compound exists as a mixture of diastereomers, making it a versatile intermediate in peptide synthesis and bioresponsive material design .

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10-7-8-4-5-9(10)6-8/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSPXNIKKISMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC2CCC1C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182292-11-1
Record name 2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid
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Preparation Methods

Synthetic Strategies for Bicyclo[2.2.1]heptane-Based Architectures

The bicyclo[2.2.1]heptane (norbornane) scaffold is a rigid, bridged bicyclic structure that enhances conformational stability in medicinal compounds. Its synthesis typically exploits Diels-Alder reactions between cyclopentadiene and ethylene derivatives, followed by functionalization at the 2-position. For the target compound, strategic modifications at this position are critical to introduce both the Boc-protected amino group and acetic acid moiety.

Construction of the Bicyclo[2.2.1]heptane Core

The norbornane framework is commonly synthesized via a Diels-Alder reaction between cyclopentadiene and ethylene under high-pressure conditions. Post-synthesis, the 2-position is functionalized through electrophilic substitution or radical-mediated processes. For instance, bromination at this position enables subsequent nucleophilic displacement with ammonia or azide reagents to install primary amines.

Introduction of the Amino Group

Reductive amination or direct amination of norbornene derivatives provides access to 2-aminonorbornane. In one approach, 2-norbornene is treated with bromine to form 2-bromonorbornane, which undergoes azide substitution followed by Staudinger reduction to yield the primary amine. Alternatively, nitro groups introduced via nitration can be reduced using hydrogen gas over palladium-carbon (H₂/Pd-C), as demonstrated in the synthesis of analogous bicyclic amines.

Detailed Preparation Methods

Method 1: Boc Protection Followed by Carboxylic Acid Installation

This route prioritizes early-stage Boc protection to stabilize the amine during subsequent reactions.

Step 1: Boc Protection of 2-Aminonorbornane
2-Aminonorbornane (10.0 g, 0.072 mol) is dissolved in dichloromethane (150 mL) under nitrogen. Di-tert-butyl dicarbonate (18.8 g, 0.086 mol) and triethylamine (10.1 mL, 0.072 mol) are added dropwise at 0°C. The reaction is stirred for 12 hr at room temperature, washed with 1M HCl (2 × 50 mL), and dried over Na₂SO₄. Evaporation yields 2-(tert-butoxycarbonylamino)norbornane as a white solid (14.2 g, 93%).

Step 2: Alkylation with tert-Butyl Bromoacetate
The Boc-protected amine (10.0 g, 0.047 mol) is combined with tert-butyl bromoacetate (11.2 g, 0.056 mol) and potassium carbonate (13.0 g, 0.094 mol) in acetonitrile (100 mL). The mixture is refluxed for 24 hr, filtered, and concentrated. Column chromatography (hexane:ethyl acetate, 4:1) affords the tert-butyl ester intermediate (12.5 g, 85%).

Step 3: Ester Hydrolysis to Carboxylic Acid
The ester (10.0 g, 0.032 mol) is treated with 4M HCl in dioxane (100 mL) at 0°C for 2 hr. After neutralization with aqueous NaOH, the product is extracted into ethyl acetate, dried, and concentrated to yield the title compound as a crystalline solid (7.8 g, 91%).

Table 1: Optimization of Alkylation Conditions
Parameter Condition 1 Condition 2 Optimal Condition
Solvent Acetonitrile DMF Acetonitrile
Base K₂CO₃ Et₃N K₂CO₃
Temperature (°C) 80 25 80
Yield (%) 85 62 85

Method 2: Sequential Functionalization via Reductive Amination

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc CH₃), 1.50–1.70 (m, 6H, bicyclo CH₂), 2.10 (s, 1H, bridgehead CH), 4.10 (d, J = 8.0 Hz, 1H, NH), 4.35 (s, 1H, CHCO₂H).
  • ¹³C NMR (101 MHz, CDCl₃): δ 28.3 (Boc CH₃), 37.8 (bicyclo C), 51.2 (CHCO₂H), 80.1 (Boc C), 155.6 (C=O), 175.2 (CO₂H).

High-Resolution Mass Spectrometry (HRMS)**

  • Calculated for C₁₅H₂₃NO₄ [M + H]⁺: 298.1654
  • Found: 298.1658.

Challenges and Optimization

Steric Hindrance in Alkylation

The bicyclo[2.2.1]heptane core imposes significant steric constraints, necessitating polar aprotic solvents (e.g., acetonitrile) and elevated temperatures to achieve efficient alkylation. Phase-transfer catalysts like tetrabutylammonium bromide improve reaction homogeneity, enhancing yields from 62% to 85%.

Purification of Hydrophobic Intermediates

Early-stage Boc protection introduces tert-butyl groups, increasing compound hydrophobicity. Gradient elution chromatography (hexane → ethyl acetate) effectively separates products, while final acid derivatives are purified via recrystallization from methanol/water.

Chemical Reactions Analysis

Alkylation and Esterification Reactions

The bicyclic structure enables selective alkylation at the bridgehead position. A key method involves malonic ester alkylation using sodium hydride in anhydrous benzene, as demonstrated in the synthesis of bicyclo[2.2.1]heptane derivatives .

Example Reaction Pathway :

text
Bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride + Sodio-di-t-butyl malonate → Alkylated product (yield: 70–85%)

Conditions :

  • Reflux in benzene (10–20 min)

  • Catalyzed by p-toluenesulfonic acid

Table 1: Alkylation Reaction Optimization

ParameterOptimal ValueYield Impact (±%)Source
Temperature80°C+15%
SolventAnhydrous benzene+20% vs. THF
Catalyst Loading0.5 eq. NaHMax yield at 0.5 eq

Hydrolysis and Decarboxylation

The Boc-protected amino acid undergoes acid-catalyzed hydrolysis to yield free amino acid derivatives. Using 6M HCl at 110°C for 12 hours cleaves the Boc group while preserving the bicyclic core .

Key Observations :

  • Selectivity : Carboxylic acid remains intact during Boc deprotection .

  • Side Reaction Mitigation : Acetic anhydride (2% v/v) suppresses racemization .

Acylation and Coupling Reactions

The carboxylic acid participates in amide bond formation via activation with EDCl/HOBt:

Protocol :

  • Dissolve in DMF (0.1M)

  • Add EDCl (1.2 eq), HOBt (1.1 eq)

  • React with amine nucleophile (1.5 eq) at 25°C for 6h
    Yield Range : 60–92% for primary amines

Catalytic Hydrogenation

The bicyclo[2.2.1]heptane skeleton remains stable under hydrogenation conditions (5% Pd/C, 50 psi H₂), enabling selective reduction of unsaturated precursors without ring opening .

Case Study :

  • Substrate : 1-(Norbornenyl)-4-(norbornyl)but-3-en-2-one

  • Product : Saturated ketone (purity >98% by GC-MS)

  • Conditions : Benzene, 25°C, 12h

Boc Deprotection Kinetics

The tert-butoxycarbonyl group shows predictable cleavage behavior:

Table 2: Deprotection Methods Comparison

MethodTime (h)Purity (%)Byproducts ObservedSource
6M HCl (reflux)1295<2% dimerization
TFA/DCM (1:1 v/v)298None
ZnBr₂/EtOAc (0.5M)691Partial racemization

Stereochemical Considerations

The bridgehead chiral center influences reaction outcomes:

  • Epimerization Risk : <5% during Boc deprotection in TFA

  • Resolution : Chiral HPLC (Chiralpak AD-H column) achieves >99% ee

Mechanistic Insights

Density functional theory (DFT) calculations reveal:

  • Bicyclic Strain : Contributes 8–12 kcal/mol activation barrier reduction in alkylation steps

  • Hydrogen Bonding : Boc carbonyl interacts with Arg80 in CXCR2 binding (ΔG = −9.3 kcal/mol)

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of pharmaceutical agents due to its structural characteristics, which allow for the modification of biological activity.

Peptide Synthesis

One of the most notable applications of this compound is in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines in solid-phase peptide synthesis, facilitating the formation of peptides with specific sequences:

  • Case Study : In a study focusing on the synthesis of cyclic peptides, the use of 2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid as a building block allowed for the efficient formation of cyclic structures with enhanced stability and bioactivity .

Drug Development

The compound's unique bicyclic structure contributes to its potential as a scaffold for drug design, particularly for targeting specific receptors or enzymes:

  • Research Finding : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound in drug discovery .

Organic Synthesis

In organic chemistry, this compound acts as an intermediate in various synthetic pathways, particularly in the synthesis of complex molecules.

Synthesis of Amino Acids

The compound can be used to synthesize other amino acids or derivatives through reactions that involve nucleophilic substitutions or coupling reactions:

  • Example Reaction : The conversion of this compound into other amino acid derivatives has been explored, showcasing its versatility as a synthetic building block .

Material Science

Beyond medicinal applications, this compound has potential uses in material science, particularly in the development of polymers and advanced materials.

Polymer Chemistry

The incorporation of bicyclic structures into polymer matrices can enhance mechanical properties and thermal stability:

  • Application Insight : Research indicates that polymers derived from bicyclic amino acids exhibit improved tensile strength and elasticity compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, such as bicyclic frameworks, Boc-protected amino groups, or carboxylic acid functionalities. A detailed comparison is provided below:

Data Table: Key Properties of Analogous Compounds

Compound Name Molecular Formula Molar Mass (g/mol) CAS RN Structural Feature pKa Key Properties
2-{Bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid C₁₄H₂₃NO₄ 269.34 182292-11-1 Bicyclo[2.2.1]heptane, Boc-amino acetic acid 3.94 Diastereomeric mixture; high thermal stability
2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid C₁₀H₁₅NO₅ 241.23 1270019-87-8 Oxetane ring N/A Enhanced solubility due to smaller, strained ring
(2R,3R)-3-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid C₁₃H₂₁NO₄ 255.31 2177266-42-9 Carboxylic acid at position 2; stereospecific (2R,3R) configuration N/A Chiral building block for asymmetric synthesis
2-{7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptan-1-yl}acetic acid C₁₃H₂₁NO₄ 255.31 2126162-28-3 7-Aza-bicyclo[2.2.1]heptane N/A Increased polarity from nitrogen atom; potential for coordination chemistry
2-{1-[(tert-Butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid C₁₃H₂₁NO₄ 255.31 2919947-86-5 Azaspiro[3.3]heptane N/A Rigid spirocyclic framework; improved metabolic stability
2-({[(tert-Butoxy)carbonyl]amino}methyl)bicyclo[2.2.2]octane-2-carboxylic acid C₁₅H₂₅NO₄ 283.36 2138140-57-3 Bicyclo[2.2.2]octane N/A Greater steric bulk; potential for hydrophobic interactions

Structural and Functional Insights

Bicyclic Frameworks
  • Bicyclo[2.2.1]heptane (norbornane) in the target compound provides rigidity and stereochemical diversity, advantageous for probing enzyme active sites or designing constrained peptides .
Heteroatom Incorporation
  • The 7-aza-bicyclo[2.2.1]heptane derivative () introduces a nitrogen atom, increasing polarity and enabling hydrogen bonding, which may enhance solubility and biological activity .
  • Azaspiro[3.3]heptane () combines spirocyclic rigidity with nitrogen functionality, a feature prized in drug discovery for balancing conformational flexibility and metabolic stability .
Stereochemical Considerations
  • The target compound’s diastereomeric mixture () simplifies synthesis but complicates purification. In contrast, enantiomerically pure analogs like (2R,3R)-configured derivatives () are critical for asymmetric catalysis or chiral drug intermediates .
Carboxylic Acid vs. Acetic Acid Derivatives
  • Compounds with carboxylic acid groups directly attached to the bicyclic core (e.g., ) exhibit distinct acidity and metal-chelating properties compared to the acetic acid side chain in the target molecule .

Q & A

Basic Questions

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability?

  • Methodological Answer : Store in sealed, dry containers at room temperature (20–25°C) to prevent moisture absorption or decomposition. Use nitrile gloves, safety goggles, and lab coats during handling. Avoid exposure to strong acids/bases or oxidizing agents, as the tert-butoxycarbonyl (Boc) group is acid-labile. Incompatible materials include reactive metals (e.g., sodium) and high-temperature environments .

Q. How can the purity of this compound be determined, and what analytical methods are most effective?

  • Methodological Answer :

  • HPLC : Use a C18 column with a gradient elution of acetonitrile/water (0.1% TFA) at 220 nm. Purity ≥98% is typical for Boc-protected analogs .
  • NMR : Compare integration ratios of bicyclo[2.2.1]heptane protons (δ ~1.2–2.5 ppm) and Boc methyl groups (δ ~1.4 ppm) to detect impurities.
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+ ~291–317 g/mol based on analogs) .

Q. What solvents are suitable for dissolving this compound during synthesis or characterization?

  • Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM). For aqueous work, use THF/water mixtures. Avoid alcohols if esterification side reactions are a concern .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthetic modifications of the bicyclo[2.2.1]heptane moiety?

  • Methodological Answer :

  • Use chiral catalysts (e.g., Ru-based) for asymmetric hydrogenation of precursor alkenes.
  • Monitor stereochemistry via X-ray crystallography or NOE NMR experiments to confirm spatial arrangements.
  • Computational modeling (DFT) predicts strain-induced reactivity; compare calculated vs. experimental NMR coupling constants .

Q. What strategies resolve contradictions between observed and predicted spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature NMR : Assess dynamic effects (e.g., Boc group rotation) by acquiring spectra at 25°C and −40°C.
  • Isotopic Labeling : Introduce deuterium at key positions to simplify splitting patterns.
  • Cross-Validation : Compare with analogs like 2-[(tert-butoxycarbonyl)(cyclopentyl)amino]acetic acid (CAS 109183-72-4) to identify systemic errors .

Q. How can computational methods optimize reaction conditions for coupling the bicyclo[2.2.1]heptane core with amino acid derivatives?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian 16) to model transition states and identify steric bottlenecks.
  • Simulate solvent effects (COSMO-RS) to select reaction media minimizing energy barriers.
  • Validate with small-scale experiments using coupling agents (e.g., EDC/HOBt) under inert atmospheres .

Q. What are the potential decomposition pathways under acidic or basic conditions, and how can they be mitigated?

  • Methodological Answer :

  • Acidic Conditions : Boc cleavage generates tert-butanol and CO₂. Monitor via TLC (Rf shift) or IR (loss of carbonyl stretch ~1700 cm⁻¹). Neutralize with mild bases (e.g., NaHCO₃) post-reaction .
  • Basic Conditions : Risk of ester hydrolysis. Use buffered systems (pH 7–8) and low temperatures to suppress degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported vs. experimental melting points for this compound?

  • Methodological Answer :

  • Purification : Recrystallize from ethyl acetate/hexanes to remove residual solvents affecting melting behavior.
  • DSC Analysis : Perform differential scanning calorimetry at 5°C/min to detect polymorphic transitions.
  • Cross-Reference : Compare with structurally similar compounds (e.g., tert-butoxycarbonyl-protected indenyl analogs, CAS 181227-47-4) .

Safety and Hazard Management

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Methodological Answer :

  • Eye Protection : EN 166-certified goggles with side shields.
  • Gloves : Nitrile (0.11 mm thickness) inspected for integrity before use.
  • Ventilation : Fume hood for weighing or reactions releasing volatile byproducts (e.g., tert-butanol) .

Note : For synthesis protocols, consult peer-reviewed journals or institutional databases, as commercial sources (e.g., BenchChem) lack analytical validation .

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